molecular formula C19H17NO3 B2933374 (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 887346-77-2

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2933374
CAS RN: 887346-77-2
M. Wt: 307.349
InChI Key: SZHRZILUEKGUIM-ZHACJKMWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, also known as Coumarin-3-yl)-2-methoxyphenyl)prop-2-enamide, is a chemical compound that belongs to the class of enamide derivatives. This compound has been the subject of scientific research due to its potential therapeutic applications in various fields. In

Scientific Research Applications

Synthesis and Chemical Properties

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, belonging to the coumarin family, is noted for its versatile synthetic routes and chemical reactivity. Synthetic protocols highlight the importance of this compound and its derivatives in organic synthesis, where Suzuki coupling reactions and lactonization processes are commonly employed. These methods enable the production of various biologically active molecules, showcasing the compound's role in medicinal chemistry and drug design (Mazimba, 2016).

Pharmacological Importance

The core structure of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a scaffold for numerous pharmacologically important molecules. It's instrumental in the development of compounds with potential anticancer, antioxidant, and anti-neurodegenerative properties. The versatility of the coumarin nucleus allows for extensive biological activities, including interactions with various enzymes and receptors crucial for therapeutic applications. This highlights the significance of such compounds in the exploration of new therapeutic agents (Torres et al., 2014).

Antioxidant Activity

The antioxidant potential of coumarin derivatives, including (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, is a subject of significant interest. Their ability to act as free radical scavengers is attributed to the chemical structure that allows for efficient radical delocalization. This property is crucial in the development of antioxidant agents that can mitigate oxidative stress-related cellular damage, providing a pathway for the treatment of various oxidative stress-related diseases (Torres et al., 2014).

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHRZILUEKGUIM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide

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